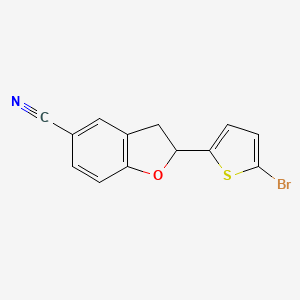![molecular formula C15H13NOS B15212118 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one CAS No. 61255-01-4](/img/structure/B15212118.png)
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility.
Métodos De Preparación
The synthesis of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, leading to the formation of thieno[2,3-b]pyrrole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thieno[2,3-b]pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-rich nature of the thieno[2,3-b]pyrrole core. Common reagents include halogens and nitrating agents.
Aplicaciones Científicas De Investigación
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar core structure but differ in functional groups, leading to variations in reactivity and applications.
Thieno[3,2-b]pyrrole derivatives:
Thiophene derivatives: Compounds with a thiophene ring exhibit different electronic properties and reactivity patterns compared to thieno[2,3-b]pyrrole derivatives.
The uniqueness of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone lies in its specific substitution pattern and the combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61255-01-4 |
|---|---|
Fórmula molecular |
C15H13NOS |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
1-(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NOS/c1-10(17)14-9-12-8-13(16(2)15(12)18-14)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clave InChI |
PHQIFTYVLSBLTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)N(C(=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)



